![molecular formula C11H8N2O B12078669 [2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
[2,3'-Bipyridine]-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,3’-Bipyridine]-6-carbaldehyde is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of an aldehyde group at the 6-position of the 2,3’-bipyridine structure. Bipyridines are known for their versatility and are widely used in coordination chemistry, catalysis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridine]-6-carbaldehyde typically involves the functionalization of bipyridine derivatives. One common method is the Vilsmeier-Haack reaction, where 2,3’-bipyridine is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the desired position . The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to achieve the desired yield.
Industrial Production Methods
Industrial production of [2,3’-Bipyridine]-6-carbaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions
[2,3’-Bipyridine]-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products
Oxidation: [2,3’-Bipyridine]-6-carboxylic acid.
Reduction: [2,3’-Bipyridine]-6-methanol.
Substitution: Halogenated or alkylated bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of [2,3’-Bipyridine]-6-carbaldehyde largely depends on its ability to coordinate with metal ions. The bipyridine rings act as bidentate ligands, forming stable chelate complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The aldehyde group can also undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Used in the synthesis of coordination polymers and as a precursor to redox-active compounds like viologens.
3,3’-Bipyridine: Known for its applications in the development of phosphorescent materials and as a ligand in metal-organic frameworks.
Uniqueness
[2,3’-Bipyridine]-6-carbaldehyde is unique due to the presence of the aldehyde group, which provides additional reactivity compared to other bipyridine derivatives. This functional group allows for further chemical modifications, making it a valuable intermediate in organic synthesis and material science .
Eigenschaften
Molekularformel |
C11H8N2O |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
6-pyridin-3-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H8N2O/c14-8-10-4-1-5-11(13-10)9-3-2-6-12-7-9/h1-8H |
InChI-Schlüssel |
CEHKAOKQYZDHMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C2=CN=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


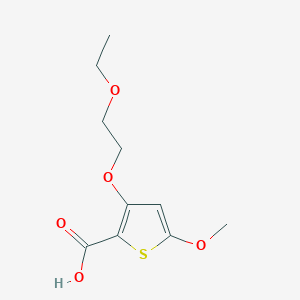
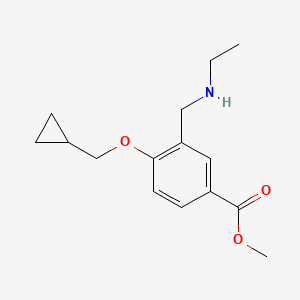
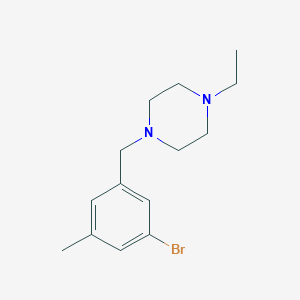

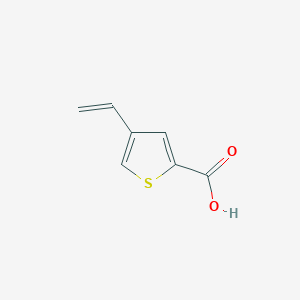
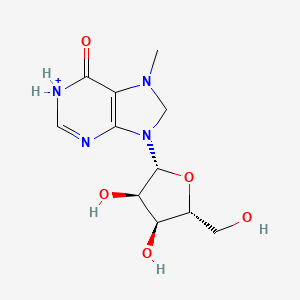
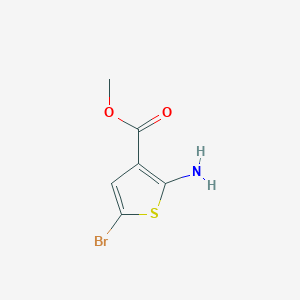



![[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester](/img/structure/B12078654.png)

![tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12078660.png)

